2-Sulfanylheptanoic acid
Description
2-Sulfanylheptanoic acid (IUPAC name: 7-sulfanylheptanoic acid) is a carboxylic acid derivative featuring a sulfanyl (-SH) group at the second carbon of a seven-carbon aliphatic chain. Its molecular formula is C₇H₁₄O₂S, with a molecular weight of 178.25 g/mol. The sulfanyl group confers unique reactivity, including thiol-disulfide exchange and metal chelation, making it relevant in organic synthesis, biochemistry, and materials science .
Properties
Molecular Formula |
C7H14O2S |
|---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-sulfanylheptanoic acid |
InChI |
InChI=1S/C7H14O2S/c1-2-3-4-5-6(10)7(8)9/h6,10H,2-5H2,1H3,(H,8,9) |
InChI Key |
BZGHIQTWNAKSCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)O)S |
Synonyms |
7-mercapto-heptanoic acid 7-mercaptoheptanoic acid mercaptoheptanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 2-sulfanylheptanoic acid and related compounds:
Physicochemical and Reactivity Comparisons
Acidity
- The sulfanyl (-SH) group in 2-sulfanylheptanoic acid (pKa ~10–11 for thiols) is less acidic than carboxylic acid (pKa ~4–5) but more acidic than hydroxyl groups (pKa ~15–16). This contrasts with 2-(thiophen-2-yl)propanoic acid, where the thiophene’s electron-withdrawing effects slightly enhance carboxylic acid acidity compared to aliphatic analogs .
- Benzilic acid exhibits lower acidity (pKa ~3.3) due to resonance stabilization of the conjugate base by phenyl groups .
Solubility and Stability
- The linear structure of 2-sulfanylheptanoic acid improves water solubility compared to 2-ethylheptanoic acid, which is more hydrophobic due to branching .
- Thiol-containing compounds (e.g., 2-sulfanylheptanoic acid) are prone to oxidation, forming disulfides. In contrast, 3-amino-2-hydroxyheptanoic acid is more stable, with hydroxyl and amino groups enabling hydrogen bonding but lacking redox sensitivity .
Q & A
Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies of 2-sulfanylheptanoic acid?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curve) fit dose-response data to calculate EC₅₀ values. Bootstrap resampling (1000 iterations) estimates confidence intervals. For clustered data (e.g., repeated measurements), mixed-effects models account for intra-participant variability .
Q. How to validate the purity of 2-sulfanylheptanoic acid batches using orthogonal analytical methods?
- Methodological Answer : Combine:
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